2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15;/h1,3-4,7-8,13H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSDKBUKNNEBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride typically involves the reaction of piperidine with phenylacetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of phenylacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
1.1. Formation of Acetonitrile Intermediate
The initial step involves the reaction of 2-chloropyridine and benzyl cyanide in a hydrocarbon solvent (e.g., toluene) under acidic conditions. Sulfuric acid (H₂SO₄) is used to catalyze the coupling, forming α-Phenyl-α-pyridyl-(2)-acetonitrile . The reaction is tightly temperature-controlled (below 30°C) to prevent side reactions .
Reaction Conditions :
-
Temperature: 10°C (cooling step) → 30°C (reaction)
-
Solvent: Toluene
-
Reagents: H₂SO₄, NaOH (for pH adjustment)
1.2. Reduction of Pyridine to Piperidine
The pyridine ring in the intermediate is reduced to a piperidine ring using hydrochloric acid (HCl) and a catalyst (e.g., palladium on carbon, Pd/C) under hydrogen pressure (12–15 kg/cm²). This step converts α-Phenyl-α-pyridyl-(2)-acetonitrile to 2-Phenyl-2-(1-piperidyl)acetonitrile .
Reaction Conditions :
-
Temperature: 45–50°C
-
Catalyst: Pd/C
-
Solvent: Alcohol (e.g., methanol)
1.3. Hydrochloride Salt Formation
The free base of 2-Phenyl-2-(1-piperidyl)acetonitrile is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step is critical for enhancing solubility and stability .
Reaction Conditions :
-
Reagents: HCl (aqueous or methanolic)
-
Solvent: Methanol or water
Stereochemical Resolution
The racemic mixture of 2-Phenyl-2-(1-piperidyl)acetonitrile is resolved using dibenzoyl-L-tartaric acid as a resolving agent. The process involves:
-
Dissolving the racemic compound in isopropanol at 50°C.
-
Cooling the solution to room temperature to allow selective crystallization of the tartrate salt of the desired enantiomer.
-
Acidic workup (6N HCl) and basification (NaOH) to recover the pure enantiomer .
Resolution Efficiency :
3.1. NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
3.2. Mass Spectrometry
Key Challenges and Solutions
-
Epimerization : Pyridine-to-piperidine reduction can lead to epimerization. Addressed by using controlled hydrogen pressure and catalytic conditions .
-
Scalability : Industrial processes avoid hazardous reagents (e.g., perchloric acid) by optimizing solvent systems (e.g., methanol) and minimizing steps .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₁₃H₁₇ClN₂
Molecular Weight: 236.74 g/mol
IUPAC Name: 2-phenyl-2-(piperidin-2-yl)acetonitrile; hydrochloride
SMILES Notation: C1CCNC(C1)C(C#N)C2=CC=CC=C2.Cl
The compound is characterized by a piperidine ring attached to a phenyl group and an acetonitrile moiety, making it a versatile building block for various chemical transformations .
Intermediate in Drug Synthesis
One of the primary applications of 2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride is its use as an intermediate in the synthesis of methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD). The compound's structure allows it to participate in crucial reactions that yield methylphenidate and its derivatives .
Enantioselective Synthesis
Research has demonstrated that this compound can be utilized in enantioselective synthesis processes. These processes are essential for producing pharmaceuticals with specific stereochemistry, which can significantly influence the efficacy and safety profiles of drugs. The compound has been involved in reactions that yield enantiomerically enriched products, which are vital for pharmacological activity .
Case Study 1: Synthesis of Methylphenidate
A notable patent describes a method for synthesizing methylphenidate from this compound. The process involves various chemical transformations that enhance the yield and purity of the final product. This method has been optimized to ensure industrial applicability, addressing challenges related to yield efficiency .
| Step | Description | Yield |
|---|---|---|
| 1 | Reaction of threo-α-phenyl-α-(2-piperidinyl)acetic acid with methanolic HCl | 69.8% |
| 2 | Crystallization and purification steps | 73% |
This case study illustrates the compound's utility in producing a critical medication while highlighting the importance of optimizing reaction conditions for better yields.
Case Study 2: Anticancer Activity
Emerging research indicates that compounds related to this compound may exhibit anticancer properties. Studies have shown that structurally similar piperidine derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology .
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Carboxylic acid/ester analogs are more polar, influencing solubility and metabolic pathways (e.g., hydrolysis for esters) .
Substituent Position :
- Piperidin-2-yl (Ritalinic Acid) and piperidin-4-yl isomers exhibit distinct steric and electronic profiles. The 1-piperidyl group in the target compound binds via the nitrogen atom, altering conformational flexibility compared to carbon-bound isomers .
Ring Systems :
Key Insights:
- Stereochemistry : Methylphenidate’s d-threo isomer demonstrates 5× higher activity than other stereoisomers . While stereochemical data for this compound is unavailable, its synthesis may require enantioselective methods to optimize bioactivity.
- Synthetic Utility : The target compound’s nitrile group enables further functionalization (e.g., reduction to amines or conversion to tetrazoles), making it versatile for drug discovery .
Physicochemical Properties
- Solubility: Nitriles (e.g., target compound) are generally less water-soluble than carboxylic acids or esters but more lipid-soluble, favoring non-polar environments .
- Stability : The hydrochloride salt form improves stability and crystallinity, critical for storage and handling .
Biological Activity
Overview
2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- CAS Number : 857836-70-5
- Molecular Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical cellular pathways.
Target Interactions
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, influencing neurotransmission and potentially exhibiting analgesic effects.
- Enzyme Inhibition : It may inhibit specific enzymes related to inflammatory pathways, contributing to its potential anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 15.3 |
| A549 (Lung) | 12.8 |
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of acetonitrile compounds, including this compound. The results indicated that modifications to the piperidine ring significantly enhanced antibacterial activity against Gram-positive bacteria, highlighting the importance of structural optimization for therapeutic applications .
Study 2: Anticancer Mechanisms
In a preclinical study, the anticancer effects of the compound were assessed in xenograft models of breast cancer. The treatment group showed a significant reduction in tumor volume compared to controls, with histological analysis revealing increased apoptosis markers . These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application.
Absorption and Distribution
The compound exhibits moderate lipophilicity, which facilitates absorption across biological membranes. Studies indicate that it is rapidly distributed in tissues following administration, with a preference for accumulation in liver and kidney tissues.
Toxicity Profile
Toxicological assessments have revealed that at higher doses, the compound may induce hepatotoxicity and nephrotoxicity. Careful dose optimization is necessary to balance therapeutic efficacy with safety .
Q & A
Q. How can researchers optimize the synthesis yield of 2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride using statistical experimental design?
To optimize synthesis yield, employ Design of Experiments (DoE) methodologies such as factorial designs or response surface modeling. These approaches systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a Central Composite Design (CCD) can model non-linear relationships between variables, while ANOVA helps assess parameter significance. This reduces trial-and-error experimentation and improves reproducibility . Computational tools like quantum chemical calculations can further refine conditions by predicting transition states and intermediates .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) to verify carbon-hydrogen frameworks and piperidine ring conformation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect impurities.
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities or tautomerism, requiring iterative purification or alternative derivatization strategies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats; avoid latex due to potential permeability.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Storage : Keep in anhydrous conditions at 2–8°C, sealed under inert gas (e.g., argon) to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Toxicity data suggest no acute hazards, but chronic exposure risks warrant adherence to institutional chemical hygiene plans .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in novel reaction pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, identifying transition states and activation energies. For instance, the nitrile group’s electrophilicity and piperidine’s steric effects influence nucleophilic addition or cyclization reactions. Coupling DFT with molecular dynamics simulations further elucidates solvent effects and kinetics. Validated models guide experimental prioritization, such as exploring SN2 substitutions or photochemical rearrangements .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., inconsistent NMR integration ratios) may arise from dynamic processes like ring flipping in the piperidine moiety. Strategies include:
- Variable-Temperature NMR : To "freeze" conformational changes and observe distinct signals.
- Isotopic Labeling : -labeling for clarifying nitrile-piperidine interactions.
- Correlation with Synthetic Intermediates : Compare spectra of derivatives (e.g., acetylated amines) to isolate signal origins. Cross-validation with X-ray data is critical for ambiguous cases .
Q. How can researchers design reactor setups to account for this compound’s thermal stability and reaction kinetics?
- Microreactors : Enable precise temperature control for exothermic reactions (e.g., nitrile hydrolysis).
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust flow rates dynamically.
- Scale-up Considerations : Conduct kinetic studies (e.g., Arrhenius plots) to predict heat/mass transfer limitations. Membrane reactors may enhance selectivity in multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
